molecular formula C12H19NO3 B2401952 N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide CAS No. 2361638-29-9

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide

Cat. No.: B2401952
CAS No.: 2361638-29-9
M. Wt: 225.288
InChI Key: WPFTVJYGYCIOKE-UHFFFAOYSA-N
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Description

N-(2,6-Dioxaspiro[45]decan-7-ylmethyl)prop-2-enamide is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide typically involves the reaction of 2,6-dioxaspiro[4.5]decan-7-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s affinity and selectivity for its target. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a spirocyclic core with a prop-2-enamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2,6-dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-3-5-12(16-10)6-7-15-9-12/h2,10H,1,3-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFTVJYGYCIOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC2(O1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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